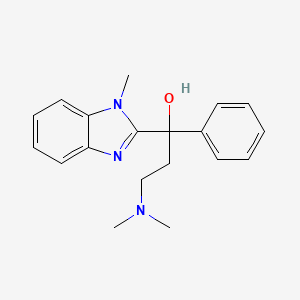
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cardiovascular research, where it is used as a beta-adrenergic receptor antagonist. This compound has been found to be effective in blocking the effects of epinephrine and norepinephrine, which are two important neurotransmitters that regulate heart rate and blood pressure.
作用機序
The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. When epinephrine or norepinephrine binds to these receptors, it triggers a cascade of biochemical reactions that increase heart rate, blood pressure, and respiratory rate. This compound blocks the binding of these neurotransmitters to the beta-adrenergic receptors, thus reducing their effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and respiratory rate in animal models. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol in lab experiments is its specificity. It selectively blocks the beta-adrenergic receptors and does not affect other receptors in the body. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various tissues. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several future directions for research on 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmias. This compound has been found to be effective in reducing blood pressure and heart rate in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions such as asthma and arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound at different concentrations and in different cell lines.
合成法
The synthesis of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves the reaction of 1-(1-methyl-1H-benzimidazol-2-yl) propan-2-ol with dimethylamine and phenyl magnesium bromide. The reaction takes place in the presence of a catalyst such as copper iodide and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZZOPALKBZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)
